molecular formula C11H22 B14157662 5-Ethyl-1-nonene CAS No. 19780-74-6

5-Ethyl-1-nonene

Cat. No.: B14157662
CAS No.: 19780-74-6
M. Wt: 154.29 g/mol
InChI Key: FERQWJMFSVKKGT-UHFFFAOYSA-N
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Description

5-Ethyl-1-nonene (C₁₁H₂₂) is a branched alkene characterized by a nine-carbon chain with an ethyl substituent at the fifth position and a double bond at the first carbon. It is primarily studied in catalytic deoxygenation processes, where it is produced as a hydrocarbon product from microalgae-derived oils . Its molecular structure contributes to its reactivity in cracking and reforming reactions, making it a valuable intermediate in biofuel synthesis. Notably, this compound has been identified in natural essential oils, such as those extracted from Rhododendron calophytum leaves, where it contributes to volatile organic compound (VOC) profiles . Chromatographic analyses indicate it has a low retention time (4.24 min), suggesting high volatility or weak interaction with stationary phases in gas chromatography .

Properties

IUPAC Name

5-ethylnon-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h4,11H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERQWJMFSVKKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874267
Record name 5-ethyl-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-74-6
Record name 5-ethyl-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-1-nonene can be synthesized through various methods, including the alkylation of 1-nonene with ethyl halides in the presence of a strong base. Another common method involves the hydroformylation of 1-octene followed by hydrogenation to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, which are then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-nonene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrogenation of this compound yields 5-ethyl-nonane.

    Substitution: It can undergo halogenation to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

5-Ethyl-1-nonene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-nonene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in electrophilic addition reactions , where the double bond acts as a nucleophile, attacking electrophilic species. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkenes

  • 1-Undecene, 8-methyl- (C₁₂H₂₄): This longer-chain alkene (12 carbons) exhibits lower yields (3.33–7.57%) compared to 5-Ethyl-1-nonene (17.04–30.05%) in catalytic deoxygenation using HZSM-5-based catalysts . The branching and chain length differences likely reduce its prevalence in hydrocarbon fuel mixtures.
  • Cyclohexene (C₆H₁₀): A cyclic alkene identified alongside this compound in microplastic-associated VOCs . Its smaller, cyclic structure results in distinct reactivity, favoring polymerization or ring-opening reactions rather than fuel applications.

Alkanes

  • Tetradecane (C₁₄H₃₀): A saturated hydrocarbon with a lower yield (4.78%) in hydrolyzed oil deoxygenation . Its saturated structure reduces reactivity in cracking processes, making it less favorable than unsaturated alkenes like this compound.
  • Nonadecane (C₁₉H₄₀): Another alkane with moderate yields (3.08–4.64%), highlighting the preferential formation of alkenes over alkanes in catalytic systems .

Esters

  • Hexadecanoic Acid Methyl Ester (C₁₇H₃₄O₂): An ester with a 5.41% yield in hydrolyzed oil . Esters are intermediates in deoxygenation but are less stable than hydrocarbons, leading to their lower prevalence in final fuel products.

Natural Product Analogues

  • Stigmasterol: A phytosterol with a high chromatographic area percentage (33.94%) in plant extracts . Unlike this compound, stigmasterol’s polar structure limits its volatility and utility in fuel applications but underscores its ecological role in plants.

Data Table: Key Properties and Yields of this compound and Comparators

Compound Molecular Formula Yield (%) in Catalytic Systems Retention Time (min) Natural Occurrence
This compound C₁₁H₂₂ 17.04–30.05 4.24 Essential oils, microplastics
1-Undecene, 8-methyl- C₁₂H₂₄ 3.33–7.57 N/A N/A
Cyclohexene C₆H₁₀ Trace N/A Microplastics
Tetradecane C₁₄H₃₀ 4.78 N/A N/A
Hexadecanoic Acid Methyl Ester C₁₇H₃₄O₂ 5.41 N/A Hydrolyzed oils

Research Findings

  • Catalytic Performance: this compound is a dominant product in deoxygenation, achieving yields up to 30.05% with (7.5%La-2.5%Ce)/HZSM-5 catalysts . Its yield surpasses alkanes and esters, emphasizing the role of unsaturation in stabilizing intermediates.
  • Natural Context: Detected in marine microplastics and plant essential oils, this compound’s dual occurrence highlights its environmental persistence and ecological significance .
  • Chromatographic Behavior : Its low retention time (4.24 min) aligns with its volatility, facilitating separation in hydrocarbon mixtures .

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